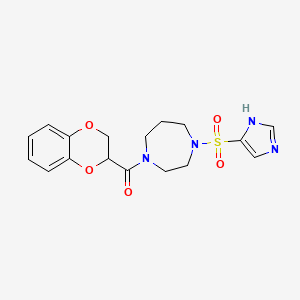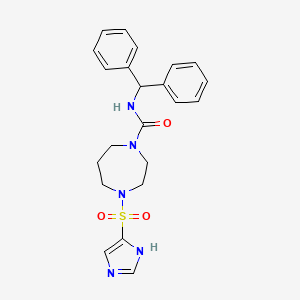![molecular formula C19H16ClFN2OS B6431162 3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide CAS No. 1904181-54-9](/img/structure/B6431162.png)
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide, abbreviated as 3-CF-TPMPA, is an organic compound belonging to the class of amides. It is a synthetic compound that has been used in scientific research and laboratory experiments due to its unique properties. This compound has been studied for its potential applications in medicine, biotechnology, and other fields.
科学的研究の応用
3-CF-TPMPA has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure and properties of amides and to understand their biological activities. It has also been used to study the effects of small organic molecules on the activity of enzymes, such as proteases, and to investigate the mechanism of action of drugs. In addition, 3-CF-TPMPA has been used to study the interactions between small molecules and proteins and to investigate the binding of small molecules to proteins.
作用機序
The mechanism of action of 3-CF-TPMPA is not completely understood. However, it is believed that the compound binds to the active site of the target protein and inhibits its activity. It is believed that the compound binds to the active site of the target protein through hydrogen bonding and hydrophobic interactions. The compound is thought to interact with the active site of the target protein through electrostatic interactions with the amino acid residues in the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CF-TPMPA are not well understood. However, it is believed that the compound may have anti-inflammatory and anti-bacterial properties. In addition, it has been suggested that the compound may have potential applications in the treatment of cancer.
実験室実験の利点と制限
3-CF-TPMPA has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized in the laboratory. In addition, the compound has a low toxicity, making it safe to use in experiments. However, the compound may be difficult to purify due to its low solubility in organic solvents.
将来の方向性
There are several potential future directions for the use of 3-CF-TPMPA in scientific research. One potential direction is to further investigate the compound’s mechanism of action and its potential applications in medicine and biotechnology. In addition, further research is needed to understand the biochemical and physiological effects of the compound. Another potential direction is to investigate the potential of the compound as a tool for drug discovery. Finally, further research is needed to investigate the potential of the compound as a therapeutic agent for the treatment of various diseases.
合成法
3-CF-TPMPA can be synthesized from the reaction of 3-chloro-4-fluorophenylacetonitrile with 2-(thiophen-2-yl)pyridin-4-ylmethyl amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is carried out in dichloromethane at a temperature of 0°C for 1 hour. The reaction is then quenched with aqueous hydrochloric acid, and the crude product is collected by filtration. The product is then purified by column chromatography to obtain pure 3-CF-TPMPA.
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-15-10-13(3-5-16(15)21)4-6-19(24)23-12-14-7-8-22-17(11-14)18-2-1-9-25-18/h1-3,5,7-11H,4,6,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFCKZKRRAGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate](/img/structure/B6431079.png)

![tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B6431097.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6431098.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6431102.png)
![1-{4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6431114.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane](/img/structure/B6431122.png)

![2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6431136.png)


![3,5-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6431163.png)
![4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B6431176.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6431194.png)